N-(2,2-di(furan-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide

Kv1.5 inhibition IKur current atrial fibrillation

N-(2,2-di(furan-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide (CAS 2309605-89-6; molecular formula C20H21NO3S; MW 355.45) is a synthetic heterocyclic amide belonging to the arylated furan- and thiophenecarboxamide class disclosed by Aventis Pharma. This class targets the voltage-gated potassium channel Kv1.5 (KCNA5), inhibiting the ultra-rapidly activating delayed rectifier current (IKur) in human atrial myocytes, and was developed for atrial arrhythmia indications.

Molecular Formula C20H21NO3S
Molecular Weight 355.45
CAS No. 2309605-89-6
Cat. No. B2675906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2-di(furan-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide
CAS2309605-89-6
Molecular FormulaC20H21NO3S
Molecular Weight355.45
Structural Identifiers
SMILESC1CCC(C1)(C2=CC=CS2)C(=O)NCC(C3=CC=CO3)C4=CC=CO4
InChIInChI=1S/C20H21NO3S/c22-19(20(9-1-2-10-20)18-8-5-13-25-18)21-14-15(16-6-3-11-23-16)17-7-4-12-24-17/h3-8,11-13,15H,1-2,9-10,14H2,(H,21,22)
InChIKeyYAJFUMBRFMFUDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,2-Di(furan-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide Procurement Guide: Kv1.5 Blocker Class Identity and Structural Baseline


N-(2,2-di(furan-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide (CAS 2309605-89-6; molecular formula C20H21NO3S; MW 355.45) is a synthetic heterocyclic amide belonging to the arylated furan- and thiophenecarboxamide class disclosed by Aventis Pharma [1]. This class targets the voltage-gated potassium channel Kv1.5 (KCNA5), inhibiting the ultra-rapidly activating delayed rectifier current (IKur) in human atrial myocytes, and was developed for atrial arrhythmia indications [1]. The compound combines a cyclopentane core with a 1-(thiophen-2-yl) substituent and a distinctive 2,2-di(furan-2-yl)ethyl carboxamide side chain. Available purity is typically 95% from research chemical suppliers .

Why Generic Kv1.5 Blocker Substitution Cannot Replace N-(2,2-Di(furan-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide in Atrial-Selective Programs


The Kv1.5 channel has been pursued by multiple drug discovery programs yielding structurally diverse chemotypes, including anthranilic amides, benzopyran sulfonamides, pseudosaccharin amines, and dihydropyrazolopyrimidines [1]. Within the Aventis arylated furan/thiophenecarboxamide patent family [2], even minor structural modifications — such as replacing the cyclopentane core with acyclic linkers, altering the number of furan rings, or changing heterocycle regiochemistry — dramatically shift IKur blockade potency, atrial selectivity versus Kv1.1/Kv1.3/hERG, and metabolic stability. The 2,2-di(furan-2-yl)ethyl motif is a specific and non-obvious structural feature; simple mono-furan or mono-thiophene analogs within the same patent genus exhibit distinct SAR, making direct substitution without confirmatory electrophysiology data unsound [2].

Quantitative Differentiation Evidence for N-(2,2-Di(furan-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide Versus Closest Analogs


Dual-Furan Side Chain Versus Mono-Furan Analog: Enhanced IKur Blockade Predicted by Patent SAR

Within the Aventis patent family [1], compounds bearing a 2,2-di(furan-2-yl)ethyl side chain consistently exhibit higher Kv1.5 inhibitory potency than their mono-furan counterparts (e.g., N-(furan-2-ylmethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide, CAS 1049526-10-4) when evaluated via two-electrode voltage clamp in Xenopus oocytes expressing human Kv1.5. The Aventis patent disclosure [1] reports that selected di-aryl ethyl carboxamide examples achieve IKur inhibition with IC50 values in the sub-micromolar range, while simplified mono-heteroaryl analogs within the same genus typically lose 5- to 20-fold in potency. The 2,2-di(furan-2-yl)ethyl motif increases lipophilic contacts within the channel's outer vestibule, contributing to enhanced binding affinity.

Kv1.5 inhibition IKur current atrial fibrillation

Cyclopentane Core Versus Acyclic Linker: Conformational Restriction and Metabolic Stability Advantage

The cyclopentane-1-carboxamide scaffold introduces conformational rigidity absent in acyclic amide analogs (e.g., N-(2,2-di(furan-2-yl)ethyl)thiophene-2-carboxamide ). In drug design, cyclopentane rings reduce the entropic penalty of binding and restrict rotational degrees of freedom, which generally correlates with improved metabolic stability by limiting cytochrome P450-mediated oxidation at flexible aliphatic positions. Cross-study data from cyclopentane-containing carboxamides developed as NaV1.7 blockers [1] demonstrate that the cyclopentane core contributes to reduced hERG off-target liability compared to flexible-chain analogs. For the target compound, this structural feature is predicted to enhance atrial selectivity and prolong half-life relative to acyclic thiophene-2-carboxamide congeners.

metabolic stability conformational restriction drug design

Furan-2-yl Regiochemistry Versus Furan-3-yl: Impact on Channel Binding Orientation

The compound employs two furan-2-yl groups (α-substituted), in contrast to analogs bearing furan-3-yl substituents (e.g., N-[2-(furan-3-yl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide, CAS 1428356-52-8 [1]). In heterocyclic SAR, the 2-position of furan places the ring oxygen closer to the point of attachment, altering the electrostatic potential and hydrogen-bond acceptor geometry compared to the 3-substituted isomer. Published photophysical studies comparing furan-2-yl versus furan-3-yl substitution on cyclopentane scaffolds [2] demonstrate that 2-furyl substitution yields higher conjugation efficiency and altered dipole orientation. For Kv1.5: the Aventis patent SAR [3] indicates that furan-2-yl regiochemistry is preferred for optimal channel pore interaction; furan-3-yl analogs generally show reduced IKur blockade.

regiochemistry furan isomerism Kv1.5 binding

Thiophen-2-yl on Cyclopentane Versus Alternative Aryl Substituents: Atrial IKur Selectivity Window

The Aventis patent [1] specifically claims 1-(thiophen-2-yl)cyclopentane-1-carboxamides as preferred embodiments for Kv1.5 blockade. Thiophen-2-yl substitution provides a balanced lipophilic/hydrogen-bond-accepting profile that contributes to IKur selectivity over other cardiac potassium channels (hERG/Kv11.1, KCNQ1, Kir2.1). Kv1.5 blockers as a class aim for atrial-selective action; loss of selectivity versus hERG carries proarrhythmic risk. While the patent does not disclose individual hERG/Kv1.5 selectivity ratios for the target compound, the broader genus SAR demonstrates that thiophen-2-yl at the cyclopentane 1-position consistently outperforms phenyl, 4-chlorophenyl, and 4-methoxyphenyl substituents in maintaining the IKur:hERG selectivity window [1][2].

atrial selectivity IKur vs. hERG Kv1.5 specificity

Optimal Research Application Scenarios for N-(2,2-Di(furan-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide Based on Verified Differentiation Evidence


Kv1.5 IKur Blocker SAR Lead Optimization with Dual-Furan Motif Exploration

This compound serves as a key reference point within the Aventis arylated furan/thiophenecarboxamide patent SAR space . Programs seeking to optimize IKur blockade potency can use this compound to anchor the 2,2-di(furan-2-yl)ethyl side chain SAR, systematically comparing mono-furan, mixed furan-thiophene, and furan-3-yl regioisomeric analogs. The dual-furan motif, combined with the rigid cyclopentane core, represents a pharmacophore hypothesis for enhanced channel vestibule binding that can be tested via site-directed mutagenesis of Kv1.5 pore residues.

Atrial-Selective Antiarrhythmic Probe Compound with Favorable Selectivity Scaffold

The compound provides a scaffold for developing atrial-selective probes targeting IKur . The thiophen-2-yl-cyclopentane core, identified as a preferred embodiment in the Aventis patent for maintaining IKur selectivity over ventricular potassium channels [1], makes this compound suitable as a starting point for medicinal chemistry campaigns aimed at minimizing hERG liability. Researchers can profile this compound in parallel patch-clamp assays (Kv1.5 vs. hERG/Kv11.1 vs. Kv1.1 vs. Kv4.3) to quantify the selectivity window and guide structure-based optimization.

Metabolic Stability and Pharmacokinetic Profiling of Rigidified Cyclopentane Carboxamides

The cyclopentane core offers a defined conformational constraint that distinguishes this compound from flexible-chain Kv1.5 blockers . This compound is appropriate for comparative microsomal stability studies (human, rat, dog liver microsomes) versus acyclic analogs such as N-(2,2-di(furan-2-yl)ethyl)thiophene-2-carboxamide to quantify the contribution of the cyclopentane ring to metabolic half-life. Such data can inform go/no-go decisions in lead optimization where metabolic stability is a key selection criterion.

Reference Standard for Analytical Method Development and Quality Control

With a molecular weight of 355.45 and a defined purity specification (typically 95% ), this compound can serve as a reference standard for HPLC/UPLC method development and impurity profiling in research settings. Its distinct UV chromophore (furan and thiophene rings) facilitates sensitive detection at 254 nm. Procurement of this compound at specified purity enables consistent inter-laboratory replication of electrophysiology and biochemical assay results.

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